molecular formula C23H27BrN2O3 B12034984 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate CAS No. 767339-36-6

4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate

Katalognummer: B12034984
CAS-Nummer: 767339-36-6
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: DSKSRTAJEHUCDN-KOEQRZSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the nitration of a precursor compound, followed by conversion to an amine, and then bromination . The specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: Converting the nitro group to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Bromination: Introducing a bromine atom using bromine or a bromine-containing compound.

Analyse Chemischer Reaktionen

4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. Typical reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity

Eigenschaften

CAS-Nummer

767339-36-6

Molekularformel

C23H27BrN2O3

Molekulargewicht

459.4 g/mol

IUPAC-Name

[4-bromo-2-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C23H27BrN2O3/c1-2-3-4-5-6-10-13-22(27)26-25-17-19-16-20(24)14-15-21(19)29-23(28)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3,(H,26,27)/b25-17+

InChI-Schlüssel

DSKSRTAJEHUCDN-KOEQRZSOSA-N

Isomerische SMILES

CCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Kanonische SMILES

CCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.